molecular formula C19H15BrFN B571519 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline CAS No. 154057-56-4

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

Cat. No. B571519
M. Wt: 356.238
InChI Key: QCNHMJKMLPPGMF-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . The structure of quinoline derivatives can be identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary. For instance, one derivative was found to be yellow crystals with a melting point of 210–212 °C .

Scientific Research Applications

1. Antibacterial Agents

  • Application : Quinoline-based heterocyclic derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Method : A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized . The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .
  • Results : Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .

2. Chemotherapeutic Treatment

  • Application : 4-Quinolone and its analogs are used as the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .
  • Method : The synthesis of 4-quinolone and its analogs involves classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .
  • Results : 4-Quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

6. Antidepressant and Anticonvulsant Agents

  • Application : Quinoline derivatives have been used as antidepressant and anticonvulsant agents .
  • Method : The synthesis of quinoline-based antidepressant and anticonvulsant agents involves various chemical reactions .
  • Results : Some quinoline derivatives have shown promising results in preclinical studies, exhibiting antidepressant and anticonvulsant activities .

7. Antiviral Agents

  • Application : Quinoline derivatives have been used as antiviral agents .
  • Method : The synthesis of quinoline-based antiviral agents involves various chemical reactions .
  • Results : Some quinoline derivatives have shown promising results in preclinical studies, exhibiting antiviral activity .

8. Antihypertensive Agents

  • Application : Quinoline derivatives have been used as antihypertensive agents .
  • Method : The synthesis of quinoline-based antihypertensive agents involves various chemical reactions .
  • Results : Some quinoline derivatives have shown promising results in preclinical studies, exhibiting antihypertensive activity .

Future Directions

The results obtained from studies on quinoline derivatives are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents .

properties

IUPAC Name

3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHMJKMLPPGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652258
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

CAS RN

154057-56-4
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154057-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopropyl-3-(Bromomethyl)-4-(4-Fluorophenyl)-Quinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
JY Xu, WH Cheng, L Wang, JG Wu, K Wang - Asian Journal of Chemistry, 2014
Number of citations: 0
MS Ganesan, KK Raja, S Murugesan, BK Kumar… - Journal of Molecular …, 2020 - Elsevier
Three analogs of quinoline hybrid 4-cis-fluoro-proline amides (QHCFPAs) were synthesized and characterized using spectroscopic techniques like 1 H NMR, 13 C NMR, DEPT 135, FT-…
Number of citations: 33 www.sciencedirect.com
MS Ganesan, KK Raja, S Murugesan… - Journal of …, 2021 - Wiley Online Library
A series of novel quinoline‐proline hybrids (11a‐g) and quinoline‐proline‐1,2,3‐triazole hybrids (12‐14) were synthesized by click chemistry based on molecular hybridization concept …
Number of citations: 1 onlinelibrary.wiley.com
K Sureshkumar, V Maheshwaran, TD Rao… - Journal of Molecular …, 2017 - Elsevier
A novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog was synthesized. The compound 2-Cyclopropyl-4-(4-fluorophenyl)-3-{1-[2-(4-methoxybenzyloxy)ethyl]1H-…
Number of citations: 18 www.sciencedirect.com
MS Ganesan, KK Raja, K Narasimhan… - Journal of Molecular …, 2020 - Elsevier
α-amylase enzyme hydrolyses carbohydrate into glucose is known to be an important molecular target for type 2 Diabetes mellitus. In the course of developing α-amylase enzyme …
Number of citations: 31 www.sciencedirect.com
T Hiyama, T Minami, K Takahashi - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
Synthetic methods were studied for optically active 6-oxo-3,5-isopropylidenedioxyhexanoate esters (4), which could be used as a key precursor of various kinds of artificial analogs of 3-…
Number of citations: 49 www.journal.csj.jp

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